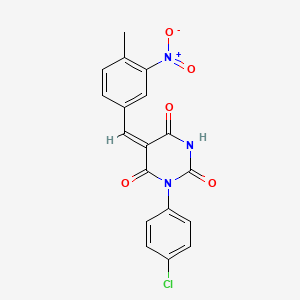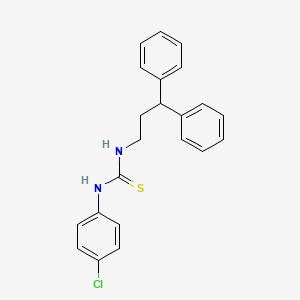
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide
概要
説明
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
-
Nitration of 4-chlorobenzamide: : The synthesis begins with the nitration of 4-chlorobenzamide using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the meta position relative to the amide group.
-
Bromination: : The nitrated product is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide. This step introduces a bromine atom at the para position relative to the amide group.
-
Amidation: : Finally, the brominated nitro compound undergoes amidation with 3-bromoaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-(3-bromophenyl)-4-chloro-3-nitrobenzamide.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
化学反応の分析
Types of Reactions
-
Reduction: : The nitro group in N-(3-bromophenyl)-4-chloro-3-nitrobenzamide can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Substitution: : The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group (if reduced), to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products
Reduction: N-(3-bromophenyl)-4-chloro-3-aminobenzamide.
Substitution: N-(3-bromophenyl)-4-chloro-3-(substituted)benzamide.
Oxidation: N-(3-bromophenyl)-4-chloro-3-nitrosobenzamide.
科学的研究の応用
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those with potential anti-inflammatory and anticancer properties.
-
Materials Science: : The compound can be used in the development of novel materials with specific electronic or optical properties due to its unique functional groups.
-
Biological Studies: : It is used in studies investigating the interaction of brominated and nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)-4-chloro-3-nitrobenzamide
- N-(3-chlorophenyl)-4-chloro-3-nitrobenzamide
- N-(3-bromophenyl)-4-fluoro-3-nitrobenzamide
Uniqueness
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide is unique due to the specific positioning of the bromine, chlorine, and nitro groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-9-2-1-3-10(7-9)16-13(18)8-4-5-11(15)12(6-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUBSPFTNSYGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[5-(4-Iodophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3740055.png)
![N-(2-methoxyphenyl)-2-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3740061.png)
![2,4-dichloro-N-{4-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3740072.png)
![2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3740080.png)
![2-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B3740086.png)

![2-(4-methoxyphenyl)-N-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]acetamide](/img/structure/B3740106.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3740113.png)

![5-[(3-bromo-4-ethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3740128.png)
![(5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3740144.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740153.png)
![1-(4-Chlorophenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3740164.png)

